molecular formula C6H14OS B12705340 1-Hexanol, 3-mercapto-, (R)- CAS No. 90180-88-4

1-Hexanol, 3-mercapto-, (R)-

Cat. No.: B12705340
CAS No.: 90180-88-4
M. Wt: 134.24 g/mol
InChI Key: TYZFMFVWHZKYSE-ZCFIWIBFSA-N
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Description

1-Hexanol, 3-mercapto-, ®- is an organic compound with the molecular formula C6H14OS. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanol, 3-mercapto-, ®- can be synthesized through several methods. One common approach involves the reaction of 1-hexanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of 1-hexanol, 3-mercapto-, ®- often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalyst type, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Hexanol, 3-mercapto-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hexanol, 3-mercapto-, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexanol, 3-mercapto-, ®- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

  • 3-Mercaptohexan-1-ol
  • 3-Mercaptohexanol
  • 2-Hexanol
  • 3-Methyl-2-pentanol

Comparison: 1-Hexanol, 3-mercapto-, ®- is unique due to its specific thiol group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a higher reactivity due to the presence of the sulfur atom, making it more versatile in various chemical reactions .

Properties

CAS No.

90180-88-4

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

(3R)-3-sulfanylhexan-1-ol

InChI

InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1

InChI Key

TYZFMFVWHZKYSE-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CCO)S

Canonical SMILES

CCCC(CCO)S

Origin of Product

United States

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